molecular formula C28H22N2O6S B14079882 2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14079882
M. Wt: 514.5 g/mol
InChI Key: NPASLWIZBXDKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and chromeno-pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:

    Benzothiazole derivatives: Starting materials for the benzothiazole ring.

    Catalysts: Such as Lewis acids or bases to facilitate the coupling reactions.

    Solvents: Organic solvents like dichloromethane or ethanol for the reaction medium.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Continuous flow reactors: For efficient and scalable synthesis.

    Purification techniques: Such as chromatography or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

    Reduction: Reduction of specific functional groups using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific biological pathways.

Industry

In the industrial sector, it could be used in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their function.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzothiazole rings.

    Chromeno-pyrrole derivatives: Compounds with similar chromeno-pyrrole structures.

    Trimethoxyphenyl derivatives: Compounds with similar trimethoxyphenyl groups.

Uniqueness

The uniqueness of 2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its combination of these three distinct structural motifs, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C28H22N2O6S

Molecular Weight

514.5 g/mol

IUPAC Name

2-(6-methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H22N2O6S/c1-14-9-10-17-21(11-14)37-28(29-17)30-23(15-12-19(33-2)25(35-4)20(13-15)34-3)22-24(31)16-7-5-6-8-18(16)36-26(22)27(30)32/h5-13,23H,1-4H3

InChI Key

NPASLWIZBXDKPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(C4=C(C3=O)OC5=CC=CC=C5C4=O)C6=CC(=C(C(=C6)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.